molecular formula C6H8ClN3 B577780 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1253801-38-5

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B577780
CAS No.: 1253801-38-5
M. Wt: 157.601
InChI Key: YPSQTHXMCVQHQP-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with ethylenediamine, followed by cyclization with formamide under acidic conditions . Another approach includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient cyclization and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
  • 2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazine
  • 2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Uniqueness

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its chlorine substitution also allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQTHXMCVQHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1,1-Dimethylethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (I19) (1.55 g, 6.01 mmol) and 4N HCl in 1,4-dioxane (6.01 mmol) was stirred at RT in 1,4-dioxane (5 mL) for 16 h. Solvents were removed in vacuo and the residue was loaded on to SCX (Varian 2×10 g) in methanol. The columns were washed with methanol and basic products eluted with 2M ammonia/methanol. The basic fractions were concentrated in vacuo to afford product in 913 mg that was used in subsequent steps without further purification.
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